molecular formula C16H11F2N3O B2879258 N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide CAS No. 1010921-99-9

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide

Cat. No.: B2879258
CAS No.: 1010921-99-9
M. Wt: 299.281
InChI Key: TXODIRUVYUEFRA-UHFFFAOYSA-N
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Description

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is characterized by the presence of a quinoline ring substituted with fluorine atoms and a pyridine carboxamide group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The fluorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: It has shown promise as a therapeutic agent, particularly in the regulation of sleep-wake cycles by targeting specific receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to block the orexin receptor 1 (OX1R), which plays a crucial role in sleep regulation. By inhibiting this receptor, the compound can promote sleep and counteract wake-promoting effects of other substances. The pathways involved include modulation of neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide: Another similar compound with the carboxamide group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)13-4-2-3-5-19-13)11-7-10(17)8-12(18)15(11)20-9/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXODIRUVYUEFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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